molecular formula C16H15N5O4 B5663169 6-(4-methoxyphenyl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione

6-(4-methoxyphenyl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione

Cat. No.: B5663169
M. Wt: 341.32 g/mol
InChI Key: AIAQMAMJBVKIRM-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a purinoimidazole core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione typically involves multiple steps. One common method includes the following steps:

    Formation of the Purinoimidazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the purinoimidazole core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a suitable base.

    Methylation: The final step involves the methylation of the compound to achieve the desired dimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyphenyl group can undergo substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methoxyphenyl halides with bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(4-Methoxyphenyl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 2-Methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one hydrochloride

Uniqueness

6-(4-Methoxyphenyl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione stands out due to its unique purinoimidazole core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-(4-methoxyphenyl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-18-13-12(14(23)19(2)16(18)24)20-8-11(22)21(15(20)17-13)9-4-6-10(25-3)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAQMAMJBVKIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=O)N(C3=N2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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